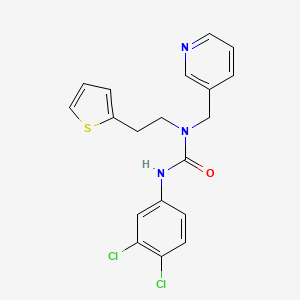
3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15Cl2N3O, with a molecular weight of approximately 372.25 g/mol. The structure features a dichlorophenyl group, a pyridine moiety, and a thiophene substituent, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15Cl2N3O |
| Molecular Weight | 372.25 g/mol |
| Solubility | >44.4 µg/mL |
| Hazard Classification | Irritant |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, potentially targeting kinases or proteases involved in cancer progression.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains and fungi, suggesting potential applications in treating infections.
- Antitumor Activity : The compound may interact with cellular pathways that regulate apoptosis and proliferation.
Antitumor Activity
Several studies have explored the antitumor potential of similar compounds. For instance, compounds structurally related to urea derivatives have been evaluated for their effects on cancer cell lines. A notable study demonstrated that specific analogs inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example, urea derivatives have been tested against Staphylococcus aureus and Candida albicans , showing varying degrees of effectiveness. The activity was assessed using disk diffusion methods, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.
Case Studies
- Antitumor Efficacy : In a study involving a series of urea derivatives, one compound exhibited significant cytotoxicity against the Mia PaCa-2 pancreatic cancer cell line, with IC50 values indicating potent activity at low concentrations.
- Antimicrobial Testing : A related compound was tested against multiple bacterial strains using the broth microdilution method, yielding promising results with MIC values below 20 µg/mL for several strains.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-17-6-5-15(11-18(17)21)23-19(25)24(9-7-16-4-2-10-26-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPXPBCMJQJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














